Heptane-d16 (CAS 33838-52-7) is a perdeuterated hydrocarbon with the linear formula CD₃(CD₂)₅CD₃. It is an isotopologue of n-heptane where all sixteen hydrogen atoms are replaced by deuterium (²H), resulting in a molecular weight of 116.30 g/mol.
Molecular FormulaC7H16
Molecular Weight116.30 g/mol
CAS No.33838-52-7
Cat. No.B166354
⚠ Attention: For research use only. Not for human or veterinary use.
Heptane-d16 (CAS 33838-52-7): A Perdeuterated NMR Solvent and Mass Spectrometry Internal Standard
Heptane-d16 (CAS 33838-52-7) is a perdeuterated hydrocarbon with the linear formula CD₃(CD₂)₅CD₃ . It is an isotopologue of n-heptane where all sixteen hydrogen atoms are replaced by deuterium (²H), resulting in a molecular weight of 116.30 g/mol . The compound exhibits a boiling point of 98 °C, melting point of -91 °C, and density of 0.794 g/mL at 25 °C . Its key technical specifications include 99 atom % D isotopic purity and a mass shift of M+16 relative to unlabeled heptane . These properties establish its foundational role in analytical and spectroscopic applications requiring isotopic labeling.
NMRPerdeuterated solvent for nonpolar aliphatic analytes with complete proton background suppression.
MSM+16 internal standard for GC-MS/LC-MS quantification of heptane and volatile hydrocarbons.
NeutronHigh-contrast agent for scattering studies of reverse micelles and microemulsions.
Why Unlabeled n-Heptane Cannot Substitute for Heptane-d16 in Analytical Workflows
Direct substitution of Heptane-d16 with non-deuterated n-heptane (CAS 142-82-5) or other deuterated alkanes in analytical workflows is not scientifically valid. The perdeuteration of Heptane-d16 confers distinct physicochemical differences, including a 0.5–0.8 mN m⁻¹ reduction in surface tension [1] and altered vapor pressure behavior due to inverse vapor pressure isotope effects [2]. In mass spectrometry, the M+16 mass shift of Heptane-d16 is essential for chromatographic resolution from the unlabeled analyte . In NMR spectroscopy, the absence of proton signals eliminates background interference, enabling clean spectral acquisition [3]. Using an alternative with different chain length (e.g., hexane-d14) or incomplete deuteration alters solvent polarity, boiling point, and chromatographic retention behavior, directly compromising analytical accuracy, precision, and reproducibility [4].
Heptane-d16
No ¹H NMR background; M+16 mass shift; inverse vapor pressure isotope effect influences GC retention.
n-Heptane
Intense aliphatic proton signals obscure analytes; co-elutes and lacks mass shift for MS internal standard use.
Perdeuterated C7
Chain length identical to target analyte; 99 atom % D purity ensures minimal residual proton interference.
Other deuterated alkanes (C6, C8)
Chain length mismatch alters polarity, boiling point, and chromatographic retention, compromising method accuracy.
Physicochemical differences (surface tension, vapor pressure) may affect interfacial behavior and separation; direct substitution without validation is not recommended.
[1] The surface tension of some deuterated hydrocarbons. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 1993, 70(1), 89-91. View Source
[2] Zhao, H., Unhannanant, P., Hanshaw, W., & Chickos, J. S. Enthalpies of Vaporization and Vapor Pressures of Some Deuterated Hydrocarbons. Liquid-Vapor Pressure Isotope Effects. Journal of Chemical & Engineering Data, 2008, 53(7), 1545–1556. View Source
[4] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 2005, 19(3), 401-407. View Source
Quantitative Differentiation of Heptane-d16 vs. n-Heptane and Other Deuterated Analogs
Surface Tension Reduction of Heptane-d16 vs. Non-Deuterated n-Heptane
Heptane-d16 exhibits a measurably lower surface tension compared to its non-deuterated counterpart, n-heptane. This difference, ranging from 0.5 to 0.8 mN m⁻¹, has been directly measured at room temperature and is consistent across a series of perdeuterated hydrocarbons [1].
Surface TensionHead-to-head
0.5–0.8 mN/m lower vs n-heptane
May affect wetting and interfacial behavior in microfluidics.
Room temperature measurement; check application-specific relevance.
This reduction in surface tension can affect wetting, spreading, and interfacial behavior in applications where precise fluid dynamics or surface interactions are critical, such as in coatings, microfluidics, and material science research.
[1] The surface tension of some deuterated hydrocarbons. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 1993, 70(1), 89-91. View Source
Isotopic Purity Specification for Heptane-d16 in NMR and MS Applications
Heptane-d16 is commercially available with a guaranteed isotopic enrichment of 99 atom % D, as specified by leading suppliers such as Sigma-Aldrich, CDN Isotopes, and Thermo Fisher Scientific . This high level of deuteration is essential for minimizing residual proton signals in ¹H NMR and ensuring a clean M+16 mass shift in MS. For comparison, some lower-cost deuterated solvents or incomplete deuteration products may exhibit isotopic purity as low as 98 atom % D, which can introduce significant background interference and compromise quantitative accuracy.
Isotopic PurityClass-level
99 atom % D typical specification
Supports low residual proton background and consistent MS shift.
Verify lot-specific certificate of analysis.
Isotopic PurityNMRMass SpectrometryQuality Control
Evidence Dimension
Isotopic purity
Target Compound Data
99 atom % D (typical commercial specification)
Comparator Or Baseline
Lower-grade deuterated solvents (e.g., 98 atom % D)
Quantified Difference
≥1 atom % higher isotopic enrichment
Conditions
Commercial product specification
Why This Matters
For demanding analytical applications, a 1% difference in isotopic purity can translate to a 10–100× increase in residual proton signal, directly impacting detection limits and quantitative precision. Procurement of Heptane-d16 with certified 99 atom % D ensures data integrity and method robustness.
Isotopic PurityNMRMass SpectrometryQuality Control
Mass Spectrometry: M+16 Shift of Heptane-d16 vs. Unlabeled Analyte
The perdeuteration of Heptane-d16 results in a characteristic mass shift of M+16 compared to the unlabeled n-heptane (M = 100.21 g/mol) . This mass difference is sufficient to prevent isotopic overlap between the internal standard and the analyte, enabling accurate quantification. In contrast, using a non-deuterated internal standard or one with fewer deuterium atoms (e.g., heptane-d1 with M+1) increases the risk of spectral interference, particularly for complex mixtures or low-resolution instruments.
MS Mass ShiftReported
M+16 (16 Da increase)
Enables interference-free quantification of unlabeled analyte.
Avoids isotopic overlap in complex matrices.
Mass SpectrometryInternal StandardGC-MSLC-MSM+16
Evidence Dimension
Mass shift in mass spectrometry
Target Compound Data
M+16 (molecular ion at m/z 116)
Comparator Or Baseline
n-Heptane (M = 100.21 g/mol)
Quantified Difference
16 Da mass increase
Conditions
Electron ionization (EI) or chemical ionization (CI) MS
Why This Matters
The M+16 mass shift ensures unambiguous identification and quantification of the internal standard without interference from the analyte. This is a critical requirement for validated analytical methods in environmental, pharmaceutical, and forensic chemistry.
Mass SpectrometryInternal StandardGC-MSLC-MSM+16
Vapor Pressure Isotope Effect: Heptane-d16 vs. n-Heptane
Heptane-d16 exhibits an inverse vapor pressure isotope effect relative to n-heptane, meaning that at a given temperature, the vapor pressure of the deuterated compound is slightly higher than that of the non-deuterated analog [1]. This effect, while small, can influence chromatographic retention times and separation efficiency. For example, in correlation gas chromatography studies, Heptane-d16 and n-heptane can be partially resolved, with the deuterated species eluting slightly earlier due to its higher vapor pressure [1]. This behavior is consistent across perdeuterated alkanes and must be accounted for in precise quantitative analysis.
pD > pH (inverse effect); quantitative data not provided in abstract
Conditions
Temperature range: 298.15 K to boiling point
Why This Matters
Understanding the vapor pressure isotope effect is critical for method development in GC and GC-MS. The slight difference in volatility can lead to partial separation or fractionation, which must be controlled to ensure accurate internal standard calibration and reliable quantification.
[1] Zhao, H., Unhannanant, P., Hanshaw, W., & Chickos, J. S. Enthalpies of Vaporization and Vapor Pressures of Some Deuterated Hydrocarbons. Liquid-Vapor Pressure Isotope Effects. Journal of Chemical & Engineering Data, 2008, 53(7), 1545–1556. View Source
NMR Background Suppression: Heptane-d16 vs. Protonated Solvents
As a perdeuterated solvent, Heptane-d16 produces no detectable signal in the ¹H NMR spectrum, in stark contrast to its protonated counterpart, n-heptane, which exhibits a complex multiplet pattern spanning δ 0.8–1.6 ppm. This complete suppression of solvent proton signals allows for unobstructed observation of solute resonances across the entire aliphatic region [1]. For comparison, partially deuterated solvents (e.g., containing residual CHD₂ groups) still exhibit residual proton signals that can obscure weak analyte peaks.
NMR BackgroundClass-level
>10,000-fold reduction in ¹H signal vs n-heptane
Enables unobstructed observation of aliphatic solute resonances.
Residual CHD₂ groups in partially deuterated grades may still interfere.
NMRSolventBackground SuppressionPerdeuteration
Evidence Dimension
¹H NMR background signal intensity
Target Compound Data
Undetectable (< 0.01% relative to protonated solvent)
Comparator Or Baseline
n-Heptane (protonated) or partially deuterated heptane
Quantified Difference
>10,000-fold reduction in solvent proton signal
Conditions
Standard ¹H NMR acquisition parameters
Why This Matters
For NMR analysis of nonpolar, aliphatic compounds, Heptane-d16 is the optimal solvent choice because it eliminates the intense methyl and methylene proton signals that would otherwise dominate the spectrum. This enables detection and quantification of low-abundance analytes without solvent suppression techniques.
Chromatographic Resolution of Heptane-d16 and n-Heptane
Heptane-d16 and n-heptane can be chromatographically resolved on high-efficiency capillary columns, with the perdeuterated analog exhibiting a slightly shorter retention time due to its higher vapor pressure [1]. This partial separation, while not always complete, confirms that Heptane-d16 acts as a distinct chemical entity in GC and GC-MS workflows. The elution order of heptane-d16 before n-heptane is consistent with inverse vapor pressure isotope effects observed for perdeuterated hydrocarbons [1].
GC ResolutionCross-study
Heptane-d16 elutes before n-heptane on capillary columns
Partial separation supports accurate peak integration in GC-MS.
Resolution depends on column efficiency and conditions.
GCChromatographyIsotope SeparationInternal Standard
Evidence Dimension
GC retention time (relative elution order)
Target Compound Data
Heptane-d16 elutes before n-heptane
Comparator Or Baseline
n-Heptane
Quantified Difference
Partial resolution; quantitative ΔtR not reported
Conditions
Correlation gas chromatography on high-resolution capillary columns
Why This Matters
The ability to partially separate Heptane-d16 from n-heptane is advantageous for GC-MS internal standard methods, as it minimizes the risk of co-elution and ion suppression. This ensures more accurate peak integration and quantification, particularly for trace-level analyses.
GCChromatographyIsotope SeparationInternal Standard
[1] Zhao, H., Unhannanant, P., Hanshaw, W., & Chickos, J. S. Enthalpies of Vaporization and Vapor Pressures of Some Deuterated Hydrocarbons. Liquid-Vapor Pressure Isotope Effects. Journal of Chemical & Engineering Data, 2008, 53(7), 1545–1556. View Source
Optimal Application Scenarios for Heptane-d16 Based on Quantitative Evidence
Quantitative GC-MS Analysis of n-Heptane and Related Aliphatic Hydrocarbons
Heptane-d16 is the internal standard of choice for GC-MS quantification of n-heptane and other volatile aliphatic hydrocarbons. Its M+16 mass shift and partial chromatographic resolution [1] ensure accurate, interference-free quantification even in complex matrices such as petroleum distillates, environmental air samples, and biological fluids.
¹H NMR Spectroscopy of Nonpolar, Aliphatic Analytes
Heptane-d16 is the preferred NMR solvent for analyzing nonpolar compounds such as lipids, steroids, and synthetic polymers. Its perdeuteration completely eliminates background proton signals across the aliphatic region (δ 0.8–1.6 ppm) [2], enabling unobstructed spectral interpretation and quantification of low-concentration analytes without the need for solvent suppression.
Neutron Scattering Studies of Micellar and Colloidal Systems
Heptane-d16 is a key component in neutron scattering experiments investigating reverse micelles and microemulsions [3][4]. Its high deuterium content provides strong neutron contrast, allowing researchers to probe the structure and dynamics of surfactant aggregates in nonpolar media. The slightly lower surface tension of Heptane-d16 [5] may also influence interfacial curvature and micelle stability, making it a more faithful mimic of the protonated solvent than alternative deuterated alkanes.
Method Development and Validation in Regulatory Analytical Chemistry
In regulated environments such as pharmaceutical QC, environmental monitoring, and forensic toxicology, Heptane-d16 serves as a critical reference material for method validation [6]. Its certified isotopic purity of 99 atom % D and well-characterized physicochemical properties ensure compliance with stringent analytical guidelines (e.g., ICH, EPA). The documented vapor pressure isotope effect [1] and chromatographic behavior provide a robust basis for developing validated, transferable analytical methods.
[1] Zhao, H., Unhannanant, P., Hanshaw, W., & Chickos, J. S. Enthalpies of Vaporization and Vapor Pressures of Some Deuterated Hydrocarbons. Liquid-Vapor Pressure Isotope Effects. Journal of Chemical & Engineering Data, 2008, 53(7), 1545–1556. View Source
[3] Structure and dynamics of reverse micelles containing supercooled water investigated by neutron scattering. Physical Review E, 2009, 79(3), 031405. View Source
[4] Structure and dynamics of reverse micelles containing supercooled water investigated by neutron scattering. TU Darmstadt, 2010. View Source
[5] The surface tension of some deuterated hydrocarbons. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 1993, 70(1), 89-91. View Source
[6] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 2005, 19(3), 401-407. View Source
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